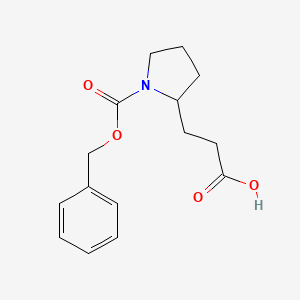

3-(1-Cbz-2-pyrrolidinyl)propanoic Acid

Description

3-(1-Cbz-2-pyrrolidinyl)propanoic Acid is a chiral organic compound featuring a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protecting group at the nitrogen atom and a propanoic acid moiety. The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, enabling selective deprotection under mild hydrogenolytic conditions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules. Its structural uniqueness lies in the combination of a rigid pyrrolidine scaffold and the carboxylic acid functionality, which enhances its utility in stereoselective syntheses .

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

3-(1-phenylmethoxycarbonylpyrrolidin-2-yl)propanoic acid |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |

InChI Key |

MVHUUGASVWTMMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to active sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity . The propanoic acid moiety may also contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(1-Cbz-2-pyrrolidinyl)propanoic Acid and related compounds:

Key Observations:

- Heterocyclic Substituents: The Cbz-pyrrolidine group in the target compound provides steric hindrance and chiral centers, contrasting with the planar pyridine ring in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid. The imidazolethio group in 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid introduces sulfur-based redox activity, enhancing its utility as a prodrug .

- Protecting Groups: The Cbz group is labile under hydrogenolysis, enabling selective deprotection, whereas the methyl group in the imidazolethio derivative is stable under most conditions. Sulfonamides (e.g., in 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid) offer hydrolytic stability but require harsh conditions for removal .

Stability and Reactivity

- Cbz Group: Sensitive to hydrogenolysis (e.g., H₂/Pd), enabling selective deprotection. This contrasts with sulfonamides, which resist hydrolysis under acidic/basic conditions .

- Thioether Bond : The imidazolethio derivative’s S-C bond is susceptible to oxidation, limiting its shelf life but enabling controlled release in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.